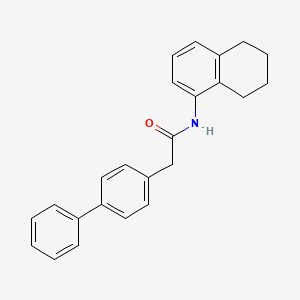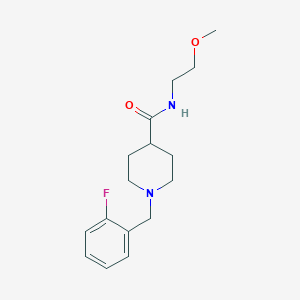![molecular formula C25H29ClN2O3 B5137495 4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5137495.png)
4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide, commonly known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and acid. It is widely expressed in sensory neurons and plays a key role in pain sensation. BCTC has been extensively studied for its potential therapeutic applications in pain management.
作用机制
BCTC acts as a competitive antagonist of 4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide, binding to the channel and preventing its activation by stimuli such as heat, capsaicin, and acid. By blocking 4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide activation, BCTC reduces the influx of calcium ions into sensory neurons, which in turn reduces the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP). This leads to a reduction in pain sensation.
Biochemical and Physiological Effects
BCTC has been shown to effectively block 4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide activation in vitro and in vivo. In animal models of neuropathic pain and inflammatory pain, BCTC has been shown to reduce pain behavior and improve pain thresholds. BCTC has also been shown to reduce thermal hyperalgesia and mechanical allodynia, two key symptoms of chronic pain conditions.
实验室实验的优点和局限性
One advantage of using BCTC in lab experiments is its high potency and selectivity for 4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide. This allows for precise targeting of 4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide without affecting other ion channels or receptors. However, one limitation of using BCTC is its relatively short half-life, which may require frequent dosing in animal experiments.
未来方向
There are several potential future directions for research on BCTC and its therapeutic applications. One area of interest is the development of more potent and selective 4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide antagonists with longer half-lives. Another area of interest is the investigation of BCTC's potential for treating other chronic pain conditions, such as cancer pain and fibromyalgia. Additionally, BCTC may have potential applications in other areas of medicine, such as the treatment of inflammatory bowel disease and asthma.
合成方法
BCTC can be synthesized using a multi-step synthetic route. The first step involves the reaction of 4-chlorobenzaldehyde with piperidine and acetic anhydride to form 4-chloro-1-(1-piperidinyl)butan-1-one. This intermediate is then reacted with 4-butoxybenzoyl chloride to form the final product, BCTC.
科学研究应用
BCTC has been extensively studied for its potential therapeutic applications in pain management. 4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide plays a key role in pain sensation, and its activation is associated with the development of chronic pain conditions such as neuropathic pain and inflammatory pain. BCTC has been shown to effectively block 4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide activation and reduce pain in animal models of neuropathic pain and inflammatory pain.
属性
IUPAC Name |
4-butoxy-N-[(E)-1-(4-chlorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN2O3/c1-2-3-17-31-22-13-9-20(10-14-22)24(29)27-23(18-19-7-11-21(26)12-8-19)25(30)28-15-5-4-6-16-28/h7-14,18H,2-6,15-17H2,1H3,(H,27,29)/b23-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTQTEUCISYSSL-PTGBLXJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5137414.png)
![1-[6-hydroxy-3,6-dimethyl-4-(3-nitrophenyl)-4,5,6,7-tetrahydro-3aH-indazol-5-yl]ethanone](/img/structure/B5137418.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5137427.png)
![5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5137432.png)
![N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5137436.png)
![1-{2-[3-(2,3-dimethylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5137444.png)
![2,2'-{1,4-phenylenebis[oxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B5137453.png)

![2-(4-sec-butylphenoxy)-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B5137469.png)

![2-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5137479.png)
![1,5-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5137487.png)
![2-[(5-chloro-2-nitrophenyl)amino]-1-butanol](/img/structure/B5137508.png)
![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B5137514.png)